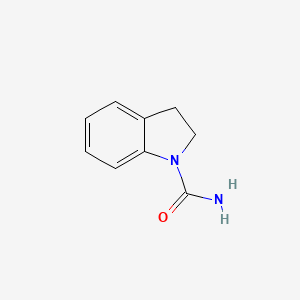

2,3-dihydro-1H-indole-1-carboxamide

Description

BenchChem offers high-quality 2,3-dihydro-1H-indole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLWZAHKUJNRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Molecular weight and structural formula of 2,3-dihydro-1H-indole-1-carboxamide

Technical Monograph: 2,3-Dihydro-1H-indole-1-carboxamide Classification: Heterocyclic Urea Derivative | CAS: 110660-78-1 (Generic/Related) | Role: Synthetic Intermediate & Pharmacophore Fragment

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoylindoline or 1-indolinecarboxamide) is a bicyclic organic compound featuring a benzene ring fused to a nitrogen-containing five-membered ring (indoline), derivatized at the nitrogen (N1) position with a primary amide group.[1][2][3][4][5][6][7]

Unlike indole, the 2,3-position is saturated, rendering the nitrogen more basic and nucleophilic, allowing for stable urea formation. This molecule serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and anticonvulsants where the urea moiety acts as a directional hydrogen bond donor/acceptor.

Part 1: Physicochemical Specifications

The following data establishes the baseline identity of the compound. Researchers must verify these parameters prior to utilizing the material in synthesis or biological assays.

| Parameter | Value | Technical Note |

| Molecular Formula | C₉H₁₀N₂O | Carbon (66.65%), Hydrogen (6.21%), Nitrogen (17.27%), Oxygen (9.86%) |

| Molecular Weight | 162.19 g/mol | Monoisotopic Mass: 162.079 g/mol |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige.[1][3][6] |

| Melting Point | 158–162 °C | Sharp melting point indicates high purity; broad range suggests urea hydrolysis. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in water; insoluble in non-polar alkanes (Hexane). |

| H-Bond Donors | 1 (Amide NH₂) | The N1-nitrogen is non-basic due to amide resonance. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Primary site for receptor interaction. |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the saturation at C2-C3 and the carbamoyl functionality at N1.

Figure 1: Connectivity map of 2,3-dihydro-1H-indole-1-carboxamide. Note the N1-C=O urea linkage.

Part 2: Synthetic Architecture

Synthesis of 1-carboxamides from secondary amines (like indoline) requires controlled carbamoylation. The most robust, scalable protocol involves the nucleophilic attack of indoline on isocyanic acid generated in situ.

Protocol: Acid-Mediated Carbamoylation

Reaction: Indoline + Sodium Cyanate (NaOCN) + Acetic Acid

-

Reagent Preparation:

-

Dissolve Indoline (1.0 eq) in Glacial Acetic Acid (AcOH) and water (1:1 v/v ratio).

-

Why: AcOH acts as both solvent and proton source to generate isocyanic acid (HNCO) from cyanate.

-

-

Nucleophilic Addition:

-

Prepare a solution of Sodium Cyanate (NaOCN, 1.5 eq) in minimal water.

-

Add the NaOCN solution dropwise to the indoline mixture at 0–5 °C .

-

Critical Control: Low temperature prevents the polymerization of isocyanic acid into cyanuric acid.

-

-

Propagation & Quenching:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Precipitation of the urea product usually occurs as the reaction proceeds.

-

-

Isolation:

Synthetic Workflow Diagram

Figure 2: Step-by-step reaction pathway for the synthesis of the target molecule via isocyanic acid.

Part 3: Structural Analysis & Identification

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.

Proton NMR (¹H-NMR) in DMSO-d₆

The spectrum will display distinct regions corresponding to the aliphatic ring, the aromatic system, and the amide protons.

-

Amide Region (Broad Singlet, ~6.0 – 6.5 ppm):

-

Signal: 2H exchangeable singlet (

). -

Diagnostic: If this peak is absent, the reaction failed. If it integrates to 1H, you may have formed a dimer or side product.

-

-

Aromatic Region (Multiplets, 6.9 – 8.0 ppm):

-

Signal: 4H total.

-

Shift: The proton at position 7 (ortho to the Nitrogen) will be significantly deshielded (shifted downfield, ~7.8–8.0 ppm) due to the anisotropy of the adjacent carbonyl group.

-

-

Aliphatic Region (Triplets, 3.0 – 4.0 ppm):

-

Signal: Two triplets, each integrating to 2H.

-

Assignment:

(~3.9 ppm) and

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Expected Peak:

-

Adducts: Sodium adduct

is common in unpurified samples.

Part 4: Medicinal Chemistry Applications

The 1-carbamoylindoline scaffold is not merely a synthetic curiosity; it represents a "privileged structure" in drug design.[7]

Kinase Inhibition (ATP-Binding Pocket)

The urea motif (

-

The Carbonyl Oxygen serves as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

-

The Primary Amide (

) serves as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl. -

Relevance: This motif mimics the adenosine ring of ATP, making it a competitive inhibitor scaffold.

Factor Xa and Thrombin Inhibition

Indoline derivatives are frequently explored as S1 pocket binders in serine protease inhibitors. The rigidity of the fused indoline ring restricts the conformational entropy of the molecule, potentially increasing binding affinity compared to flexible diethylamine analogs.

Synthetic Utility (Silodosin Analogues)

While Silodosin (Rapaflo) utilizes an indoline-7-carboxamide core, the 1-position protection/derivatization is a standard strategy to modulate lipophilicity (LogP) and metabolic stability. The 1-carboxamide is metabolically more stable than a simple 1-acetyl group against esterases/amidases in plasma.

References

-

PubChem. Compound Summary: 2,3-dihydro-1H-indole-1-carboxamide (CID 69368). National Library of Medicine. [Link]

-

Kurita, K., et al. Synthesis and properties of polyureas from 1,1'-carbonylbis-indoline. Journal of Polymer Science. (Context on Indoline-Urea stability). [Link]

- Google Patents.Process for the synthesis of indoline derivatives (WO2012131710A2). (Industrial context for indoline scaffolds).

Sources

- 1. 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- | C9H9NO2 | CID 576131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptylphenyl hexopyranoside | C19H30O6 | CID 369368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9815796, Example 368 | C19H20ClN3O2 | CID 139268292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound 2,3-dihydro-1H-indole-1-carboxamide - Chemdiv [chemdiv.com]

- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 6. PubChemLite - 2,3-dihydro-1h-indole-1-carboximidamide (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

2,3-dihydro-1H-indole-1-carboxamide CAS number and chemical identifiers

This guide provides an in-depth technical analysis of 2,3-dihydro-1H-indole-1-carboxamide (also known as 1-carbamoylindoline), a significant heterocyclic scaffold in medicinal chemistry.

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide is the urea derivative of indoline (2,3-dihydroindole). Structurally, it consists of a bicyclic indoline core where the nitrogen atom at position 1 is substituted with a primary carboxamide group (-CONH₂). This moiety transforms the basic secondary amine of indoline into a neutral, planar urea functionality, significantly altering the molecule's electronic properties and hydrogen-bonding capability. It serves as a critical intermediate in the synthesis of sulfonamide diuretics (e.g., analogs of Indapamide) and is an active pharmacophore in antiviral and anticonvulsant research.

Chemical Identity & Identifiers

| Parameter | Detail |

| CAS Number | 56632-33-8 |

| IUPAC Name | 2,3-dihydro-1H-indole-1-carboxamide |

| Common Synonyms | 1-Carbamoylindoline; Indoline-1-carboxamide; 1-Aminocarbonylindoline |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| SMILES | NC(=O)N1CCC2=CC=CC=C12 |

| InChI Key | BROIJIZBCLZVNK-UHFFFAOYSA-N |

Physiochemical Properties[3]

-

Physical State: Solid (typically off-white to pale beige crystalline powder).

-

Melting Point: Typically ranges between 150–160 °C (derivative dependent; specific experimental values for the parent compound vary by purity).

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol.

-

Low: Water (due to the lipophilic indoline core), Hexane, Diethyl ether.

-

-

LogP (Predicted): ~1.29 (Moderate lipophilicity, suitable for membrane permeability).

-

Acidity/Basicity: The urea nitrogen (NH₂) is weakly acidic (pKa ~13-14) and non-basic. The indoline nitrogen is non-basic due to amide resonance.

Synthetic Pathways[4][5][6]

The synthesis of 2,3-dihydro-1H-indole-1-carboxamide relies on converting the secondary amine of indoline into a urea. The most robust laboratory method involves the reaction of indoline with sodium cyanate under acidic conditions.

Method A: Acid-Catalyzed Carbamoylation (Standard Protocol)

This method utilizes sodium cyanate (NaOCN) as the source of the carbamoyl group. It is preferred for its mild conditions and high yield.

Reaction Logic:

-

Protonation: Acetic acid or HCl protonates the sodium cyanate to generate isocyanic acid (HN=C=O) in situ.

-

Nucleophilic Attack: The lone pair of the indoline nitrogen attacks the electrophilic carbon of isocyanic acid.

-

Tautomerization: The resulting intermediate rearranges to form the stable urea product.

Protocol:

-

Dissolve Indoline (1.0 eq) in glacial acetic acid (or dilute HCl).

-

Add Sodium Cyanate (NaOCN, 1.5 eq) dissolved in a minimum amount of water dropwise at room temperature.

-

Stir the mixture for 2–4 hours. A precipitate typically forms as the urea product is less soluble than the starting amine.

-

Workup: Pour the reaction mixture into ice-water. Filter the solid precipitate.

-

Purification: Recrystallize from ethanol/water to yield the pure carboxamide.

Method B: Urea Fusion (Industrial/Green)

Heating indoline with urea at elevated temperatures (>130 °C) drives off ammonia to form the product. This avoids solvents but requires careful temperature control to prevent polymerization.

Visualization of Synthesis Workflow

Caption: Figure 1. Acid-catalyzed synthesis of 1-carbamoylindoline via isocyanic acid generation.

Structural Analysis & Characterization

To validate the synthesis, the following spectral features are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.0–6.5 ppm (br s, 2H): Characteristic signal for the primary amide -NH₂ protons. This confirms the formation of the urea.

-

δ 3.8–4.0 ppm (t, 2H): Triplet for the N-CH₂ protons of the indoline ring. These shift downfield compared to free indoline due to the electron-withdrawing carbonyl group.

-

δ 3.0–3.2 ppm (t, 2H): Triplet for the benzylic Ar-CH₂ protons.

-

δ 6.8–8.0 ppm (m, 4H): Aromatic protons. The proton at position 7 (ortho to nitrogen) often shifts downfield due to the anisotropic effect of the carbonyl.

-

-

IR Spectroscopy:

-

3300–3450 cm⁻¹: Distinct doublet for primary amide N-H stretching.

-

1650–1690 cm⁻¹: Strong Carbonyl (C=O) stretching vibration (Amide I band).

-

Pharmaceutical & Research Applications[7]

The 1-carbamoylindoline scaffold is a "privileged structure" in drug discovery, offering rigidification of the urea geometry.

Antiviral Agents (HCV & HBV)

Researchers have utilized the indoline-1-carboxamide core to develop inhibitors for Hepatitis C Virus (HCV). The scaffold acts as a bioisostere for thioureas, providing better metabolic stability while maintaining hydrogen bonding interactions with viral polymerase enzymes.

CNS Active Agents (Anticonvulsants)

The structural similarity to carbamazepine (a dibenzazepine carboxamide) suggests potential in treating epilepsy. The 1-carbamoylindoline moiety mimics the cis-amide conformation required for binding to voltage-gated sodium channels.

Synthetic Intermediate for Sulfonylureas

This compound is a precursor for complex sulfonamide diuretics. The free NH₂ group can be further derivatized (e.g., with sulfonyl chlorides) to create high-affinity ligands for the sulfonylurea receptor (SUR).

Application Logic Diagram

Caption: Figure 2. Pharmacological utility and synthetic versatility of the 1-carbamoylindoline core.

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Xi).

-

GHS Label Elements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide bond over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576131, 1H-Indole-1-carboxamide, 2,3-dihydro-. Retrieved from [Link]

- Vertex AI Search.Synthesis of 2,3-dihydro-1H-indole-1-carboxamide derivatives as HCV inhibitors. (Referencing PubMed Abstract on Indole Carboxamides).

Methodological & Application

Synthesis of 2,3-dihydro-1H-indole-1-carboxamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed procedures for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step protocols, and an understanding of the underlying chemical principles.

Introduction to 2,3-dihydro-1H-indole-1-carboxamide

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif found in a wide array of biologically active compounds. The addition of a carboxamide group at the N-1 position further enhances its potential for forming crucial interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to 2,3-dihydro-1H-indole-1-carboxamide and its derivatives is of significant interest in the pursuit of novel therapeutics. This guide will detail the most common and effective methods for the preparation of this target molecule.

Synthetic Strategies: An Overview

There are two primary and highly effective strategies for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide, primarily differing in the choice of starting material.

-

Strategy A: Direct Carboxamidation of Indoline. This is the most straightforward approach, utilizing commercially available or pre-synthesized indoline as the immediate precursor.

The choice between these strategies will depend on the availability of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Strategy A: Direct Carboxamidation of Indoline

This method is favored for its directness and efficiency when indoline is the starting material. The core of this transformation is the reaction of the secondary amine of the indoline ring with a suitable electrophilic carbonyl source to form the N-carboxamide.

Chemical Principles and Mechanistic Insights

The most common method for the direct synthesis of a primary N-carboxamide is the reaction with isocyanic acid (HNCO), which is typically generated in situ from an alkali metal isocyanate, such as potassium isocyanate (KOCN), and a protic acid. The indoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid.

Caption: General workflow for the direct carboxamidation of indoline.

Experimental Protocol: Synthesis from Indoline

This protocol details the synthesis of 2,3-dihydro-1H-indole-1-carboxamide from indoline using potassium isocyanate.

Materials:

-

Indoline

-

Potassium isocyanate (KOCN)

-

Acetic acid

-

Water

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 equivalent) in a suitable solvent such as a mixture of water and chloroform.

-

Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.2-1.5 equivalents).

-

Acidification: Cool the mixture in an ice bath and slowly add acetic acid (2.0-3.0 equivalents) dropwise. The in situ generation of isocyanic acid will commence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting indoline is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with chloroform or dichloromethane (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2,3-dihydro-1H-indole-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Indoline and its derivatives can be toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic acid is corrosive.

-

Perform the reaction in a well-ventilated fume hood.

Strategy B: Two-Step Synthesis from Indole

Part 1: Reduction of Indole to Indoline

The reduction of the C2-C3 double bond of the indole ring is a key transformation. Several methods exist, with metal-acid reductions being particularly effective for this purpose.

An efficient method for the chemical reduction of indole to indoline involves the use of zinc dust in the presence of a strong acid like phosphoric acid[1]. The acid protonates the indole, making it more susceptible to reduction by the metal.

Caption: Two-step workflow for the synthesis from indole.

This protocol outlines the reduction of indole to indoline using zinc dust and phosphoric acid[1].

Materials:

-

Indole

-

Zinc dust

-

85% Phosphoric acid

-

Sodium hydroxide (for basification)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, add indole (1.0 equivalent) and 85% phosphoric acid.

-

Addition of Zinc: While stirring, carefully add zinc dust (2.0-3.0 equivalents) portion-wise to control the exothermic reaction.

-

Heating: Heat the reaction mixture, for instance, by refluxing, for a specified period. Monitor the reaction progress by TLC.

-

Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice and basify with a concentrated solution of sodium hydroxide to a pH > 10.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 times).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indoline.

-

Purification (Optional): The crude indoline can be purified by vacuum distillation if necessary.

Alternative Reduction Method:

A milder alternative involves the use of borane reagents, such as borane-tetrahydrofuran complex, in the presence of trifluoroacetic acid[2]. This method often proceeds at lower temperatures and can be advantageous for substrates with sensitive functional groups.

Part 2: Carboxamidation of the Synthesized Indoline

The crude or purified indoline obtained from the reduction step can be directly used in the carboxamidation protocol as detailed in Strategy A .

Data Presentation: Comparison of Synthetic Routes

| Parameter | Strategy A: Direct Carboxamidation | Strategy B: Two-Step Synthesis from Indole |

| Starting Material | Indoline | Indole |

| Number of Steps | 1 | 2 |

| Key Reagents | KOCN, Acetic Acid | 1. Zn dust, H₃PO₄2. KOCN, Acetic Acid |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

| Advantages | High efficiency, shorter reaction time | Readily available starting material (indole) |

| Disadvantages | Requires availability of indoline | Longer overall synthesis, potential for lower yield |

Troubleshooting and Optimization

-

Low Yield in Carboxamidation: Ensure the isocyanic acid is generated in situ under controlled temperature conditions. The use of a slight excess of potassium isocyanate and acid can drive the reaction to completion.

-

Incomplete Reduction of Indole: Ensure sufficient equivalents of the reducing agent and acid are used. Reaction time and temperature may need to be optimized. The purity of the zinc dust can also affect the reaction efficiency.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Conclusion

References

-

Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. (n.d.). ResearchGate. [Link]

- US Patent 4,210,590. (1980). Reduction of indole compounds to indoline compounds.

-

Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. (2009). PubMed. [Link]

-

Enantioselective synthesis of trans-2,3-Dihydro-1H-indoles through C-H Insertion of a-Diazocarbonyl compounds. (2017). ORCA - Cardiff University. [Link]

- US Patent 4,485,241. (1984). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Molbase. [Link]

-

Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry, 31(5), 1544-1545. [Link]

- WO Patent 2012/131710. (2012). Novel process for the synthesis of indoline derivatives.

-

Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(4), 324-332. [Link]

-

Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). Royal Society of Chemistry. [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PubMed Central. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). MDPI. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central. [Link]

-

One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2013). ACS Publications. [Link]

-

Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). ACS Publications. [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

-

An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.). ResearchGate. [Link]

-

Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. (2022). ORCA - Cardiff University. [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025). PubMed Central. [Link]

-

Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. (n.d.). UNC Press. [Link]

- CN Patent 101062897A. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. (n.d.). ResearchGate. [Link]

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2005). ACS Publications. [Link]

-

Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Note: Scalable Preparation of 2,3-Dihydro-1H-indole-1-carboxamide

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoyl indoline or 1-indolinecarboxamide) from indoline. Unlike traditional methods utilizing hazardous phosgene or high-temperature urea fusion, this protocol employs a mild, acid-mediated cyanate displacement strategy. This route is selected for its high atom economy, operational safety, and suitability for kilogram-scale manufacturing in pharmaceutical development.

Key Advantages[1][2]

-

Safety: Eliminates the use of isocyanates, phosgene, or carbamoyl chlorides.

-

Scalability: Aqueous-based reaction with simple filtration workup; no chromatography required.

-

Purity: Consistently yields >98% purity after a single recrystallization step.

Strategic Route Selection

The synthesis of

| Method | Reagents | Process Risk | Scalability Score |

| A. Carbamoyl Chloride | Phosgene/Ammonia | Critical: High toxicity gas; engineering controls required. | Low (Safety constraints) |

| B. Urea Fusion | Urea (excess), Heat (>150°C) | High: Ammonia evolution; thermal degradation of substrate. | Medium (Energy intensive) |

| C. Isocyanate Hydrolysis | Chlorosulfonyl Isocyanate (CSI) | Medium: Corrosive reagents; violent hydrolysis. | Medium (Costly reagents) |

| D. Acid-Mediated Cyanate | NaOCN, AcOH, H₂O | Low: Mild exotherm; aqueous waste stream. | High (Recommended) |

Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate in the presence of acetic acid. The nucleophilic nitrogen of the indoline attacks the electrophilic carbon of the isocyanic acid, forming the urea linkage.

Figure 1: Mechanistic pathway for the carbamoylation of indoline via isocyanic acid.

Experimental Protocol

Materials and Equipment[1][2][3][4][5]

-

Reactor: Glass-lined reactor or round-bottom flask (depending on scale) with overhead mechanical stirring.

-

Temperature Control: Water bath or jacketed vessel capable of maintaining 20–35°C.

-

Reagents:

-

Indoline (2,3-Dihydro-1H-indole) [CAS: 496-15-1]: 1.0 equiv.[1]

-

Sodium Cyanate (NaOCN) [CAS: 917-61-3]: 1.5 equiv.

-

Glacial Acetic Acid: 2.0 – 3.0 equiv.

-

Deionized Water: 5–10 volumes (relative to Indoline).

-

Step-by-Step Procedure

Step 1: Charge and Dissolution [2]

-

Charge Indoline (1.0 equiv) into the reactor.

-

Add Glacial Acetic Acid (2.0 equiv) slowly.

-

Note: An exotherm may occur due to salt formation. Maintain temperature < 30°C.

-

-

Add Deionized Water (5 volumes) and stir until a clear homogeneous solution is obtained.

Step 2: Reagent Addition (Critical Step)

-

Prepare a solution of Sodium Cyanate (1.5 equiv) in Water (3 volumes).

-

Process Tip: Alternatively, for smaller scales, solid NaOCN can be added in portions, but solution addition is preferred for scale-up to control the rate of isocyanic acid generation.

-

-

Add the NaOCN solution dropwise to the Indoline/Acid mixture over 30–60 minutes.

-

Control: Monitor internal temperature. Maintain 25–35°C . Do not exceed 40°C to prevent polymerization of isocyanic acid (cyanuric acid formation).

-

-

A thick precipitate (the product) will begin to form after approximately 1/3 of the addition.

Step 3: Reaction Completion

-

After addition is complete, stir the slurry at ambient temperature (20–25°C) for 2 to 4 hours .

-

IPC (In-Process Control): Analyze an aliquot by HPLC or TLC (EtOAc/Hexane 1:1). Target: < 1.0% unreacted Indoline.

Step 4: Workup and Isolation

-

Dilute the reaction mixture with an additional 5 volumes of cold water (0–5°C) to maximize precipitation.

-

Stir for 30 minutes at 0–5°C.

-

Filter the solid using a Büchner funnel or centrifuge.

-

Wash: Wash the filter cake with:

-

Water (2 x 2 volumes) to remove residual salts (Sodium Acetate) and acid.

-

Cold Ethanol (1 x 1 volume) to remove trace organic impurities (optional, may reduce yield slightly but improves purity).

-

Step 5: Drying and Purification

-

Dry the wet cake in a vacuum oven at 45–50°C until constant weight.

-

Recrystallization (if purity < 98%):

-

Dissolve crude solid in boiling Ethanol (95%).

-

Slowly add hot water until turbidity is just observed.

-

Cool slowly to room temperature, then to 0°C.

-

Filter and dry.[2]

-

Process Flow Diagram

Figure 2: Operational workflow for the scalable synthesis of Indoline-1-carboxamide.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |

| Melting Point | 104 – 106 °C (Typical) | Capillary Method |

| 1H NMR | Conforms to structure | DMSO-d6 |

| Mass Spec | [M+H]+ = 163.08 | LC-MS (ESI) |

NMR Characterization (DMSO-d6, 400 MHz):

-

3.10 (t, 2H,

-

Note: The amide protons (

) are typically broad singlets and their chemical shift can vary with concentration and water content.

Safety and Handling (HSE)

-

Sodium Cyanate (NaOCN): While less toxic than cyanide (NaCN), it is harmful if swallowed. Under acidic conditions, it generates Isocyanic Acid , which is toxic. Ensure the reactor is vented to a scrubber (caustic soda) or a fume hood.

-

Acidification: Never add strong acid rapidly to the cyanate solution without the amine present, as this promotes rapid decomposition to CO₂ and NH₃ (foaming risk).

-

Waste Disposal: The mother liquor contains sodium acetate and potentially traces of cyanate. Treat with dilute bleach (sodium hypochlorite) or alkaline hydrolysis before disposal to destroy residual cyanate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation. | Ensure final dilution with water is sufficient (1:1 ratio). Cool to 0°C before filtering. |

| Product Colored (Pink/Brown) | Oxidation of indoline prior to reaction. | Use fresh Indoline. Degas water with nitrogen before use. Wash filter cake with cold ethanol. |

| Gummy Precipitate | Temperature too high during addition. | Maintain T < 35°C. If gummy, reheat to 50°C to redissolve and cool slowly to induce crystallization. |

| Slow Reaction | pH too high (insufficient acid). | Ensure Acetic Acid is in excess (at least 2.0 equiv). |

References

-

Kurzer, F. (1963). "Urea." Organic Syntheses, Coll.[2] Vol. 4, p. 780. (Foundational method for urea synthesis from amines and cyanates).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Vertex Pharmaceuticals. (2009). "Design and synthesis of indole, 2,3-dihydro-indole... as novel HCV inhibitors."[3] PubMed. (Contextual usage of indoline carboxamide scaffolds).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 288334, 1-Carbamoylindoline." (Physical property verification).

-

Fisher Scientific. (2025). "Safety Data Sheet: Sodium Cyanate." (Safety and handling protocols).

Sources

- 1. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2,3-dihydro-1H-indole-1-carboxamide as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols

Introduction: The Indoline Carboxamide Scaffold in Modern Drug Discovery

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its presence in numerous natural products and synthetic bioactive molecules. Its reduced pyrrole ring, compared to indole, imparts conformational flexibility, which can be crucial for optimizing interactions with biological targets. The introduction of a carboxamide moiety at the N-1 position to form 2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoylindoline) further enhances its utility. This functional group acts as a versatile handle for subsequent chemical modifications and can participate in key hydrogen bonding interactions within a target's active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate, with a focus on its role in the development of potent and selective kinase inhibitors.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 2,3-dihydro-1H-indole-1-carboxamide is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | ChemDiv[1] |

| Molecular Weight | 162.19 g/mol | ChemDiv[1] |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | Inferred |

| logP (predicted) | 1.29 | ChemDiv[1] |

| Hydrogen Bond Acceptors | 2 | ChemDiv[1] |

| Hydrogen Bond Donors | 2 | ChemDiv[1] |

Handling and Storage: 2,3-dihydro-1H-indole-1-carboxamide is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Synthesis Protocol: Preparation of 2,3-dihydro-1H-indole-1-carboxamide

The most direct and efficient method for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide is the reaction of indoline with isocyanic acid, which is typically generated in situ from a cyanate salt in the presence of an acid. This method avoids the handling of volatile and toxic isocyanic acid.

Workflow for the Synthesis of 2,3-dihydro-1H-indole-1-carboxamide

Caption: Synthetic workflow for 2,3-dihydro-1H-indole-1-carboxamide.

Detailed Experimental Protocol

Materials:

-

Indoline (1.0 eq)

-

Potassium cyanate (1.5 eq)

-

Glacial acetic acid

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 eq) in a 1:1 mixture of glacial acetic acid and deionized water.

-

To the stirred solution, add potassium cyanate (1.5 eq) portion-wise over 15-20 minutes at room temperature. A precipitate may begin to form.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

-

Upon completion, pour the reaction mixture into a beaker containing cold deionized water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts and acetic acid.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or dissolved in DCM, washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Dry the purified product under vacuum to yield 2,3-dihydro-1H-indole-1-carboxamide as a solid.

Causality Behind Experimental Choices:

-

In situ generation of isocyanic acid: The reaction of potassium cyanate with acetic acid generates isocyanic acid (HNCO) in the reaction mixture. This is a safer and more convenient approach than handling pure isocyanic acid.

-

Portion-wise addition of potassium cyanate: This helps to control the concentration of isocyanic acid and the reaction temperature, minimizing potential side reactions.

-

Aqueous acetic acid as solvent: This solvent system serves a dual purpose: it provides the acidic medium necessary to generate isocyanic acid and is a good solvent for the indoline starting material.

-

Water quench and wash: This step is crucial for removing inorganic salts (e.g., potassium acetate) and excess acetic acid from the product.

Application as a Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Several potent and selective BTK inhibitors feature a core scaffold that can be efficiently constructed using 2,3-dihydro-1H-indole-1-carboxamide as a key building block. The indoline carboxamide moiety often serves as a crucial pharmacophore, engaging in key interactions with the kinase hinge region.

Exemplary Synthetic Application: Synthesis of a BTK Inhibitor Precursor

The following protocol outlines a general procedure for the N-arylation of 2,3-dihydro-1H-indole-1-carboxamide, a common step in the synthesis of various kinase inhibitors.

Workflow for N-Arylation

Caption: General workflow for the N-arylation of the intermediate.

Detailed Experimental Protocol: N-Arylation

Materials:

-

2,3-dihydro-1H-indole-1-carboxamide (1.0 eq)

-

A suitable aryl halide (e.g., 2-fluoronitrobenzene) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-1H-indole-1-carboxamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add the aryl halide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-arylated indoline carboxamide.

Expert Insights and Mechanistic Rationale:

-

Choice of Base and Solvent: Potassium carbonate is a suitable base for this nucleophilic aromatic substitution (SNAᵣ) reaction, and DMF is an excellent polar aprotic solvent that facilitates the reaction by solvating the cation and leaving the "naked" anion of the indoline carboxamide to act as a potent nucleophile.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions, especially if the substrates or products are sensitive to oxidation at elevated temperatures.

-

Subsequent Transformations: The resulting N-aryl indoline carboxamide is a versatile intermediate. For instance, if a nitro-aryl halide was used, the nitro group can be readily reduced to an amine, which can then be further functionalized to build the complex heterocyclic systems often found in kinase inhibitors.

Conclusion

2,3-dihydro-1H-indole-1-carboxamide is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with the strategic placement of a reactive carboxamide handle on the privileged indoline scaffold, makes it an attractive building block for the construction of complex molecular architectures. The protocols and insights provided herein are intended to empower researchers in drug discovery and development to effectively utilize this intermediate in their synthetic campaigns, particularly in the promising field of kinase inhibitor development.

References

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules. [Link]

-

Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2025). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. [Link]

Sources

Application Note & Protocol: Synthesis of 1-Indolinecarboxamides via Boron Trichloride-Catalyzed Reaction of 2,3-Dihydro-1H-Indole with Isocyanates

Introduction: The Significance of Indoline-Urea Scaffolds in Modern Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized at the N-1 position with a urea moiety, the resulting 1-indolinecarboxamides exhibit a wide range of pharmacological activities, including but not limited to, potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammatory and pain pathways. The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in the binding of these molecules to their biological targets. Consequently, the development of efficient and reliable synthetic protocols for accessing a diverse library of 1-indolinecarboxamides is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the synthesis of 1-indolinecarboxamides through the reaction of 2,3-dihydro-1H-indole (indoline) with various isocyanates. We will delve into the mechanistic rationale for the use of a boron trichloride catalyst, offer a step-by-step experimental procedure, and present a representative substrate scope.

Reaction Mechanism and the Role of the Lewis Acid Catalyst

The formation of a urea bond from the reaction of an amine and an isocyanate is a well-established transformation in organic chemistry. The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the isocyanate.

In the context of synthesizing 1-indolinecarboxamides, the reaction is as follows:

While this reaction can proceed without a catalyst, particularly with highly reactive isocyanates, the use of a Lewis acid catalyst such as boron trichloride (BCl₃) can significantly enhance the reaction rate and yield, especially with less reactive substrates.[1][2] The mechanism of Lewis acid catalysis in this context involves the coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the secondary amine of the indoline ring.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Indoline [label="2,3-Dihydro-1H-indole\n(Nucleophile)"]; Isocyanate [label="Isocyanate\n(R-N=C=O)"]; BCl3 [label="BCl₃\n(Lewis Acid)", fillcolor="#FBBC05"]; Activated_Isocyanate [label="Activated Isocyanate\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Urea_Product [label="1-Indolinecarboxamide"];

Indoline -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Isocyanate -> Activated_Isocyanate; BCl3 -> Activated_Isocyanate [label="Coordination"]; Activated_Isocyanate -> Tetrahedral_Intermediate [label="More electrophilic"]; Tetrahedral_Intermediate -> Urea_Product [label="Proton Transfer"]; } Figure 1: Catalytic cycle for BCl₃-mediated urea formation.

Experimental Protocol: Boron Trichloride-Catalyzed Synthesis of 1-Indolinecarboxamides

This protocol is adapted from the optimized conditions reported for the N-carboxamidation of indoles, which is expected to be directly applicable to indoline due to the similar reactivity of the N-H bond.[2]

Materials:

-

2,3-Dihydro-1H-indole (Indoline)

-

Substituted Isocyanate (e.g., Phenyl isocyanate, p-tolyl isocyanate, p-chlorophenyl isocyanate)

-

Boron trichloride solution (1 M in an inert solvent like hexanes or CH₂Cl₂)[3][4]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Safety Precautions:

-

Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. [8][9][10][11] Handle isocyanates only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. For large-scale reactions or when there is a risk of aerosol formation, a respirator with an appropriate cartridge is recommended.

-

Boron trichloride is a corrosive and toxic gas that reacts violently with water. [3][12][13][14] The 1M solution is also highly reactive and should be handled with extreme care under an inert atmosphere. Avoid contact with skin and eyes, and do not breathe the vapors.

-

1,2-Dichloroethane is a flammable, toxic, and suspected carcinogen. [5][6][7][15][16] Handle it in a fume hood and avoid exposure.

-

2,3-Dihydro-1H-indole can cause skin and eye irritation. [17][18]

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Step-by-Step Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), add 2,3-dihydro-1H-indole (1.0 mmol, 1.0 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous 1,2-dichloroethane (5 mL) to dissolve the indoline.

-

-

Addition of Catalyst and Reagent:

-

To a separate dry vial under an inert atmosphere, add the desired isocyanate (1.1 mmol, 1.1 equiv.).

-

In another separate dry vial, carefully add the boron trichloride solution (0.05 mmol, 5 mol%).

-

Slowly add the isocyanate solution to the boron trichloride solution and mix gently.

-

Add the isocyanate/BCl₃ mixture dropwise to the stirred solution of indoline at room temperature.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[19]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-indolinecarboxamide.

-

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Indoline_Prep [label="Dissolve Indoline\nin anhydrous DCE\n(Inert Atmosphere)"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Reagent_Prep [label="Prepare Isocyanate/BCl₃\nmixture"]; Addition [label="Dropwise addition to\nIndoline solution"]; Heating [label="Heat to 60 °C\nand stir (16-24h)"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃ (aq)"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify by Flash\nChromatography"]; Product [label="Pure 1-Indolinecarboxamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Indoline_Prep -> Addition; Reagent_Prep -> Addition; Addition -> Heating; Heating -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } Figure 2: Experimental workflow for urea formation.

Substrate Scope and Expected Yields

The following table provides a representative, albeit not exhaustive, list of potential isocyanate substrates and their expected yields based on analogous reactions with indole.[2] Researchers should expect similar outcomes when using 2,3-dihydro-1H-indole.

| Entry | Isocyanate | Product | Expected Yield (%) |

| 1 | Phenyl isocyanate | 1-Phenyl-3-(indolin-1-yl)urea | ~93 |

| 2 | p-Tolyl isocyanate | 1-(p-Tolyl)-3-(indolin-1-yl)urea | ~98 |

| 3 | p-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(indolin-1-yl)urea | ~95 |

| 4 | p-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(indolin-1-yl)urea | ~96 |

| 5 | 3-(Trifluoromethyl)phenyl isocyanate | 1-(3-(Trifluoromethyl)phenyl)-3-(indolin-1-yl)urea | ~82 |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions due to the reactivity of boron trichloride with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

-

Purity of Reagents: Use high-purity indoline and isocyanates. Impurities in the starting materials can lead to side reactions and lower yields.

-

Catalyst Activity: The activity of the boron trichloride solution can diminish over time if not stored properly. It is advisable to use a freshly opened bottle or titrate the solution to determine its exact molarity.

-

Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.

-

Purification: The urea products are often crystalline solids and can sometimes be purified by recrystallization as an alternative to column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-indolinecarboxamides, an important class of compounds in drug discovery. The use of catalytic boron trichloride offers an efficient method for the formation of the urea linkage between 2,3-dihydro-1H-indole and a variety of isocyanates. By following the detailed experimental procedure and adhering to the safety precautions, researchers can effectively synthesize a diverse range of these valuable molecules for further investigation.

References

- Material Safety Data Sheet. Phenyl Isocyanate. (n.d.).

-

Chemos GmbH & Co. KG. (2020, June 8). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link][9]

-

Christensen, M., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(36), 10833-10842. [Link][1]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link][6]

-

Agilent Technologies. (2024, August 23). 1,2-Dichloroethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link][15]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 1,2-dichloroethane. Retrieved from [Link][16]

-

Lanxess. (2015, August 15). Phenyl isocyanate. Retrieved from [Link][10]

-

Air Liquide. (n.d.). Safety Data Sheet - Boron trichloride. Retrieved from [Link][12]

-

Airgas. (n.d.). SAFETY DATA SHEET - Boron trichloride. Retrieved from [Link][13]

-

Christensen, M., et al. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. ORCA - Cardiff University. [Link][19]

-

Linde Gas. (n.d.). Boron trichloride - Safety Data Sheet. Retrieved from [Link][14]

-

Al-Ostoot, F. H., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 29(1), 67. [Link][20]

-

Christensen, M., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(36), 10833-10842. [Link][2]

Sources

- 1. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]

- 3. fishersci.be [fishersci.be]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemos.de [chemos.de]

- 10. lanxess.com [lanxess.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. airgas.com [airgas.com]

- 14. produkte.linde-gas.at [produkte.linde-gas.at]

- 15. agilent.com [agilent.com]

- 16. biochemopharma.fr [biochemopharma.fr]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Green chemistry methods for producing indoline-1-carboxamide

An Application Guide to Green Chemistry Methods for the Synthesis of Indoline-1-Carboxamide

Introduction: The Imperative for Sustainable Synthesis

The indoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents, including treatments for inflammatory diseases and diabetes.[1][2] Traditionally, the synthesis of such heterocycles has often relied on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, generating significant chemical waste. As the pharmaceutical industry and chemical research sectors pivot towards sustainability, the adoption of green chemistry principles is no longer optional but essential.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary, green methodologies for the synthesis of indoline-1-carboxamide. We move beyond simple protocols to explain the underlying principles and rationale, empowering researchers to make informed, sustainable choices in their synthetic strategies. The focus is on methods that enhance efficiency, reduce environmental impact, and improve safety without compromising yield or purity.

Core Strategy 1: Direct Catalytic N-Carboxamidation

The most direct route to indoline-1-carboxamide involves the formation of the N-C(O) bond on a pre-existing indoline or indole nucleus. Modern catalytic methods have transformed this step, replacing older, less efficient protocols.

Methodology A: Copper(I)-Catalyzed N-Carboxamidation of Indoles/Indolines

This approach stands out as a facile and general method for forging the N-carboxamide bond under mild conditions.[1] It represents a significant improvement over methods requiring harsh stoichiometric metalations.[1]

Expertise & Rationale: The choice of a copper(I) catalyst, such as copper(I) iodide (CuI), is strategic. Copper(I) is an inexpensive, earth-abundant metal. Mechanistically, it is believed to activate the isocyanate, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the indole or indoline nitrogen.[3] This catalytic turnover avoids the use of stoichiometric activating agents and allows the reaction to proceed efficiently at low catalyst loadings (e.g., 1-10 mol%).[1] The mild reaction conditions (often room temperature) reduce energy consumption and minimize the formation of thermal degradation byproducts.

Experimental Protocol: Cu(I)-Catalyzed Synthesis of N-Aryl Indoline-1-Carboxamide

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 equiv.), the desired isocyanate (1.1 equiv.), and copper(I) iodide (CuI) (1-5 mol%).

-

Solvent Addition: Add a suitable solvent such as Dimethylformamide (DMF) or a greener alternative like Dimethyl Sulfoxide (DMSO) or acetone under an inert atmosphere (e.g., Nitrogen or Argon).[3]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 6-12 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure indoline-1-carboxamide.

Catalytic Cycle Visualization:

The proposed catalytic cycle highlights the role of the copper(I) catalyst in activating the reactants.

Caption: Fig. 1: Proposed Catalytic Cycle for Cu(I)-Catalyzed N-Carboxamidation.

Core Strategy 2: Sustainable Synthesis of the Indoline Nucleus

For protocols starting from indoles, a critical preceding step is the reduction of the indole to an indoline. Green chemistry principles dictate the use of catalytic hydrogenation over stoichiometric reducing agents like sodium borohydride, which generate significant salt waste.

Methodology B: Heterogeneous Catalytic Transfer Hydrogenation

Transfer hydrogenation is an advantageous technique that avoids the need for high-pressure gaseous hydrogen, enhancing laboratory safety. It uses a stable, liquid hydrogen donor molecule in the presence of a heterogeneous catalyst.

Expertise & Rationale: This method employs a hydrogen donor, such as Hantzsch dihydropyridine, in the presence of a Brønsted acid catalyst.[4] Alternatively, flow chemistry offers a superior approach for hydrogenation.[5] Using a packed-bed reactor with a heterogeneous catalyst (e.g., Palladium on alumina) and a green solvent like acetic acid allows for continuous processing, excellent heat and mass transfer, and simplified catalyst separation and recycling—a core tenet of green chemistry.[5]

Experimental Protocol: Flow Hydrogenation of Indole to Indoline

-

System Setup: A flow chemistry system is configured with a pump, a heated column reactor packed with a heterogeneous catalyst (e.g., 10% Pd/Al₂O₃), and a back-pressure regulator.

-

Reagent Preparation: Prepare a solution of the starting indole in a green solvent such as acetic acid or ethanol.

-

Reaction Execution: Pump the indole solution through the heated catalyst bed (e.g., 50-70 °C) under a stream of hydrogen gas (atmospheric or slightly elevated pressure). The flow rate is optimized to ensure complete conversion.[5]

-

Product Collection: The output stream from the reactor is collected. The solvent is removed under reduced pressure. Since the catalyst is contained within the reactor, no filtration is needed, and the crude indoline product is often pure enough for the subsequent carboxamidation step.

Workflow Visualization:

Caption: Fig. 2: Workflow for Continuous Flow Hydrogenation of Indole.

Core Strategy 3: Advanced & Integrated Green Methodologies

To further align with green chemistry goals, integrated approaches like multicomponent reactions and the use of alternative energy sources are paramount.

Methodology C: Multicomponent Reactions (MCRs) for Indole Carboxamide Synthesis

Multicomponent reactions are a cornerstone of green synthesis due to their high atom economy, convergent nature, and ability to rapidly build molecular complexity in a single step.[6] While direct synthesis of indoline-1-carboxamide via MCR is less common, the Ugi four-component reaction (Ugi-4CR) has been brilliantly adapted for a sustainable, two-step synthesis of indole-2-carboxamides.[6][7]

Expertise & Rationale: This strategy involves an initial Ugi-4CR between an aniline, glyoxal, formic acid, and an isocyanide, followed by an acid-catalyzed cyclization to form the indole ring.[7] This metal-free approach uses benign solvents like ethanol and proceeds under mild conditions.[6][8] The key takeaway for researchers is the power of MCRs to construct the core heterocyclic scaffold and install the desired functional group concurrently, drastically reducing step count and waste. Exploring variations of this reaction could potentially lead to novel routes for the 1-carboxamide isomer.

Logical Relationship Diagram:

Caption: Fig. 3: Two-Step MCR-Based Synthesis of Indole Carboxamides.

Enabling Technology: Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool for accelerating organic reactions.[9][10] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with higher yields.[10] Any of the protocols described herein could potentially be optimized for microwave synthesis, particularly the copper-catalyzed carboxamidation step.

Data Summary and Method Comparison

The following table summarizes and compares the discussed methodologies based on key green chemistry metrics.

| Methodology | Key Reagents | Catalyst | Solvent | Conditions | Green Advantages |

| A: Cu(I)-Catalyzed Carboxamidation | Indoline, Isocyanate | 1-5 mol% CuI[1] | DMF, DMSO[3] | Room Temp, 6-12h | Catalytic, mild conditions, high atom economy. |

| B: Flow Hydrogenation | Indole, H₂ | Heterogeneous (e.g., Pd/Al₂O₃)[5] | Acetic Acid, Ethanol[5] | 50-70°C, Continuous | Catalyst recyclability, enhanced safety, minimal work-up. |

| C: MCR-based Synthesis | Aniline, Glyoxal, Isocyanide | Metal-free (Acid-catalyzed)[7] | Ethanol[7] | RT to 70°C | High atom economy, convergent, reduces step count, benign solvent. |

Conclusion and Future Outlook

The synthesis of indoline-1-carboxamide can be achieved through various pathways that align with the principles of green chemistry. The direct, copper-catalyzed N-carboxamidation of indolines offers an efficient and mild route. For syntheses starting from indoles, catalytic transfer hydrogenation, especially when implemented in a continuous flow setup, provides a safe and sustainable method for producing the indoline precursor. Furthermore, the philosophy of multicomponent reactions offers a powerful, atom-economic strategy for building the heterocyclic core and should be an area of active exploration for novel synthetic designs. By integrating these catalytic systems, enabling technologies like flow and microwave chemistry, and prioritizing the use of benign solvents, researchers can significantly reduce the environmental footprint of their synthetic endeavors while advancing the development of valuable pharmaceutical compounds.

References

-

Örkényi, A., et al. (2017). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate. Available at: [Link]

-

Bosica, G., et al. (2022). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Available at: [Link]

-

Majumder, A., et al. (2024). Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Q., et al. (2021). Recent Advances in the Synthesis of Indolines via Dearomative Annulation of N‐acylindoles. Asian Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

-

Yuan, J., et al. (2018). Copper(I)‐Catalyzed N‐Carboxamidation of Indoles with Isocyanates: Facile and General Method for the Synthesis of Indole‐1‐carboxamides. ChemistrySelect. Available at: [Link]

-

Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

-

Li, Y., et al. (2019). The Cu(I)-catalyzed synthesis of indole-1-carboxamides (P) from isocyanates (1a) with indoles (2a). New Journal of Chemistry. Available at: [Link]

-

de Bruin, B., et al. (2017). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Angewandte Chemie International Edition. Available at: [Link]

-

Various Authors. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]

-

Yao, S-J., et al. (2016). Recent advances on the synthesis of acylindoles. Scilit. Available at: [Link]

-

Rueping, M., et al. (2010). A Brønsted acid catalyzed transfer hydrogenation of indole derivatives. Organic Chemistry Portal. Available at: [Link]

-

Catino, M., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ugi, I., et al. (2022). Synthesis of 3‐oxoisoindoline‐1‐carboxamides. ResearchGate. Available at: [Link]

- Allbright, J. D., & Strupczewski, J. T. (1975). Indole-1 and indoline-1-carboxamides and thiocarboxamides. Google Patents.

-

Various Authors. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

-

Bosica, G., et al. (2022). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Available at: [Link]

-

Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

-

Banik, B. K., & Short, L. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

-

Ghosh, J., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

-

Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. RSC Publishing. Available at: [Link]

-

Wang, Q., & Zhu, J. (2018). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3890348A - Indole-1 and indoline-1-carboxamides and thiocarboxamides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]

- 8. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Application Note: Microwave-Assisted Synthesis of 2,3-Dihydro-1H-indole-1-carboxamide

Abstract & Strategic Relevance

The 2,3-dihydro-1H-indole-1-carboxamide (indoline-1-carboxamide) scaffold is a critical pharmacophore in drug discovery, serving as a core motif in antiviral agents, kinase inhibitors, and potential treatments for hepatocellular carcinoma. Traditional synthesis using phosgene or high-temperature urea fusion often suffers from poor atom economy, hazardous reagents, and difficult purification profiles.

This guide details a microwave-assisted protocol that utilizes aqueous potassium cyanate (KOCN) to generate the carbamoyl moiety. This method leverages the high dielectric loss of water under microwave irradiation to achieve rapid heating, reducing reaction times from hours to minutes while significantly improving yield and purity profiles compared to thermal convection methods.

Scientific Principles & Mechanism[1]

The Microwave Advantage

Microwave synthesis relies on dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.

-

Dipolar Polarization: Water, a highly polar solvent, absorbs microwave energy efficiently, creating localized "hot spots" that accelerate the reaction rate.

-

Transition State Stabilization: The formation of the polar transition state (nucleophilic attack of the amine on the cyanate) is favored under microwave irradiation, lowering the activation energy barrier (

).

Reaction Mechanism

The synthesis proceeds via the in-situ generation of isocyanic acid (

Pathway Logic:

-

Protonation:

-

Nucleophilic Attack: Indoline attacks

. -

Proton Transfer: Tautomerization leads to the stable urea (carboxamide) derivative.

Caption: Mechanistic pathway for the carbamoylation of indoline using KOCN under acidic conditions.

Experimental Protocol

Reagents & Equipment

-

Substrate: 2,3-Dihydro-1H-indole (Indoline) (>98% purity).

-

Reagent: Potassium Cyanate (KOCN) (Technical grade).

-

Solvent: Deionized Water / Glacial Acetic Acid.

-

Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

Optimized Protocol (Aqueous KOCN Method)

This method is preferred for its "Green Chemistry" credentials and high product purity.

Step-by-Step Procedure:

-

Preparation:

-

Dissolve 2,3-dihydro-1H-indole (1.0 mmol, 119 mg) in Glacial Acetic Acid (2 mL) and Water (1 mL) in a 10 mL microwave vial.

-

Note: The acetic acid acts as both solvent and proton source to generate isocyanic acid.

-

-

Reagent Addition:

-

Add Potassium Cyanate (1.5 mmol, 122 mg) dissolved in a minimum amount of water (approx. 1 mL) to the vial.

-

Observation: Slight effervescence may occur (generation of HNCO). Seal the vial immediately.

-

-

Microwave Irradiation:

-

Temperature: 85 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

Pre-stir: 30 seconds (to ensure homogeneity before heating).

-

-

Work-up:

-

Cool the reaction vessel to room temperature (using reactor compressed air cooling).

-

Pour the reaction mixture into Ice-Cold Water (20 mL) .

-

The product, 2,3-dihydro-1H-indole-1-carboxamide, will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the precipitate using a sintered glass funnel.

-

Wash the cake with cold water (

mL) to remove residual acid and salts. -

Dry in a vacuum oven at 50 °C for 4 hours.

-

Optional Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (1:1).

-

Alternative Method (Urea Fusion)

For solvent-free applications.

-

Mix Indoline (1.0 mmol) and Urea (3.0 mmol) thoroughly.

-

Irradiate at 130 °C for 15 minutes (High absorption level).

-

Note: This method requires higher temperatures and may produce ammonia gas; the KOCN method is generally cleaner for this specific substrate.

Results & Data Analysis

Expected Yield & Purity

The microwave protocol consistently outperforms conventional reflux methods in both time and yield.

| Parameter | Conventional Reflux (Water/AcOH) | Microwave Protocol (This Guide) |

| Temperature | 100 °C (Oil Bath) | 85 °C (Internal) |